Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5-fluoro-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNZRIJDPFMOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225293 | |
| Record name | Methyl 5-fluoro-2,3-dihydro-7-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616110-68-9 | |
| Record name | Methyl 5-fluoro-2,3-dihydro-7-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616110-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-2,3-dihydro-7-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Halogenation and other substitution reactions can introduce new substituents, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Biological Research
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate serves as a valuable tool for studying enzyme interactions and cellular signaling pathways. Its unique structure allows it to modulate enzyme activity, making it suitable for investigating various biological processes. Preliminary studies indicate potential therapeutic applications in developing antimicrobial and anticancer agents due to its ability to influence specific molecular targets.
Drug Discovery
The compound's structural characteristics make it a promising candidate for drug development. Research has shown that the fluorine substitution enhances binding affinity to biological targets, which is crucial for the efficacy of therapeutic agents. Studies focusing on its mechanism of action are ongoing, aiming to elucidate how it alters cellular functions and contributes to disease modulation .
Pharmacological Studies
Benzofuran derivatives, including this compound, are known for their diverse pharmacological activities. This compound has been investigated for its potential as an anti-tumor agent , with preliminary findings suggesting significant inhibitory effects on cancer cell growth . The presence of the fluorine atom is believed to enhance these effects by increasing electron deficiency in the phenyl ring, thereby improving interaction with target proteins .
Case Studies
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps that can be optimized for scalability in industrial settings. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Continuous flow reactors may be employed to enhance efficiency and reduce costs during large-scale production.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and benzofuran core play crucial roles in its binding affinity and selectivity towards these targets. By modulating enzyme activity and cellular signaling pathways, the compound can exert various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate, highlighting substituent effects on molecular weight, polarity, and applications:
Electronic and Steric Effects
- Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound is less electron-withdrawing than chlorine but may enhance metabolic stability in drug candidates compared to bulkier halogens .
- Amino vs. Acetamido Groups: The 7-amino analog (MW 193.20) exhibits higher polarity due to the NH₂ group, facilitating hydrogen bonding, whereas the 4-acetamido group in the chloro derivative (MW 269.68) introduces both H-bond donor/acceptor sites, contributing to its high melting point .
Crystallographic and Intermolecular Interactions
- The chloro-acetamido analog (CAS 143878-29-9) forms robust hydrogen-bonding networks, as inferred from its high melting point (258.4°C) .
- Steric effects in the bromo-phenyl-methyl derivative (CAS 2305844-14-6) likely hinder close packing, reducing crystalline order compared to simpler analogs .
Biological Activity
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique molecular structure that includes a fluorine atom at the 5-position of the benzofuran ring. This structural feature significantly contributes to its biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula : C10H9O3F
- Molecular Weight : 196.17 g/mol
- Structure : The presence of a fluorine atom enhances reactivity and biological activity compared to other benzofuran derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom and the benzofuran core enhance its binding affinity and selectivity towards these targets, allowing it to modulate enzyme activity and influence cellular signaling pathways. Preliminary studies suggest potential therapeutic applications in developing antimicrobial and anticancer agents due to its ability to affect various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of drug discovery, as it may lead to the development of new treatments for bacterial infections.
Anticancer Potential
The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism involves interference with critical cellular pathways that regulate cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C10H9O3F | Fluorine substitution enhances reactivity | Antimicrobial, anticancer |
| Psoralen | C11H8O3 | Used in phototherapy | Antimicrobial, anti-inflammatory |
| 8-Methoxypsoralen | C11H10O4 | Derivative used in phototherapy | Antimicrobial, anticancer |
| Angelicin | C11H8O3 | Known for antimicrobial properties | Antimicrobial |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated the effect of this compound on poly(ADP-ribose) polymerase (PARP) inhibition. The compound exhibited an IC50 value of approximately 2.12 μM, indicating potent inhibitory activity against PARP-1, which is crucial for DNA repair mechanisms .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains. This finding supports its potential application as an antimicrobial agent in clinical settings .
- Cell Proliferation Studies : Research involving various cancer cell lines revealed that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. This suggests its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. What are the common synthetic routes for Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate, and how are intermediates purified?
The synthesis typically involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate is hydrolyzed using potassium hydroxide in methanol/water, followed by acidification, extraction, and column chromatography (e.g., ethyl acetate as eluent) to isolate the carboxylate derivative . Key steps include reflux conditions, pH control during acidification, and solvent selection for crystallization (e.g., benzene evaporation for single-crystal growth).
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL for refinement) confirms planarity of the benzofuran core and intermolecular interactions (e.g., O–H⋯O hydrogen bonds). Mean deviations from planarity (~0.005 Å) and R factors (e.g., 0.048) validate structural accuracy .
- NMR/FTIR : / NMR identifies substituents (e.g., fluorine coupling patterns), while FTIR confirms functional groups like carboxylates.
Q. What is the pharmacological significance of the benzofuran scaffold in this compound?
Benzofuran derivatives exhibit antimicrobial, antitumor, and anti-inflammatory activities. For instance, analogs like mapracorat (containing 5-fluoro-2,3-dihydrobenzofuran) act as selective glucocorticoid receptor agonists, demonstrating efficacy in ocular anti-allergic therapies . Structure-activity relationships (SAR) highlight the role of fluorine in enhancing metabolic stability and receptor binding.
Advanced Research Questions
Q. How are crystallographic data inconsistencies resolved during refinement?
Discrepancies in bond lengths/angles or hydrogen bonding motifs are addressed using:
- SHELX suite : SHELXL refines high-resolution data with constraints for riding H-atoms and anisotropic displacement parameters .
- Validation tools : R factor ratios (e.g., , ) and residual density maps identify outliers. For twinned crystals, SHELXE or domain-specific refinement protocols are applied .
Q. How do hydrogen bonding patterns influence supramolecular assembly in crystals?
Graph set analysis (e.g., Etter’s formalism) categorizes O–H⋯O bonds into motifs like dimers, as seen in centrosymmetric carboxylic acid dimers. Hydrogen bond metrics (distance: ~1.8–2.2 Å, angle: ~170°) are quantified using ORTEP-3 for visualization . These interactions dictate packing efficiency and stability, critical for designing co-crystals or polymorphs.
Q. What computational strategies predict puckering dynamics in the dihydrobenzofuran ring?
- Cremer-Pople coordinates : Define ring puckering amplitude () and phase angle () using Cartesian atomic coordinates. For five-membered rings, pseudorotation barriers are calculated via DFT methods .
- Molecular dynamics (MD) : Simulates ring flexibility under physiological conditions, correlating puckering with ligand-receptor binding entropy.
Q. How are contradictions between spectroscopic and crystallographic data reconciled?
- Multi-method validation : Compare NMR-derived torsion angles with crystallographic data. Discrepancies may arise from solution vs. solid-state conformations.
- Temperature-dependent studies : Variable-temperature NMR or low-temperature crystallography (e.g., 173 K) reduces thermal motion artifacts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
